molecular formula C18H23N9 B12268079 6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12268079
M. Wt: 365.4 g/mol
InChI Key: IGBMBRPWQJQNGB-UHFFFAOYSA-N
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Description

6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps. One common route starts with the preparation of the pyrimidine intermediate. The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, yields 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with various reagents to introduce the piperazine and purine moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like azides or halides.

Scientific Research Applications

6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential as a lead compound in drug discovery for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and pyrimidine-containing molecules. Examples include:

Uniqueness

What sets 6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine apart is its unique combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23N9

Molecular Weight

365.4 g/mol

IUPAC Name

6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C18H23N9/c1-13-23-14(25-4-2-3-5-25)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-19-16)21-12-22-18/h10-12H,2-9H2,1H3,(H,19,20,21,22)

InChI Key

IGBMBRPWQJQNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)N5CCCC5

Origin of Product

United States

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